

Physical and chemical properties of 2,3,4,5-Tetrafluorobenzaldehyde

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Compound of Interest

Compound Name: 2,3,4,5-Tetrafluorobenzaldehyde

Cat. No.: B099461

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An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,3,4,5-Tetrafluorobenzaldehyde**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for its synthesis and typical reactions, alongside structured data presentation and visualizations to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties

2,3,4,5-Tetrafluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₂ F ₄ O	[1]
Molecular Weight	178.08 g/mol	[1]
CAS Number	16583-06-5	[1]
Appearance	Colorless to light yellow liquid	
Density	1.51 g/mL at 25 °C	
Boiling Point	82 °C at 62 mmHg	
Refractive Index	n ²⁰ /D 1.46	

Synthesis of 2,3,4,5-Tetrafluorobenzaldehyde

The synthesis of **2,3,4,5-Tetrafluorobenzaldehyde** is typically achieved through a two-step process starting from 2,3,4,5-Tetrafluorobenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding acyl chloride, 2,3,4,5-Tetrafluorobenzoyl chloride. The second step is the reduction of the acyl chloride to the aldehyde.

Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

Several methods are available for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from 2,3,4,5-Tetrafluorobenzoic acid. The choice of reagent depends on the desired scale, purity, and safety considerations.

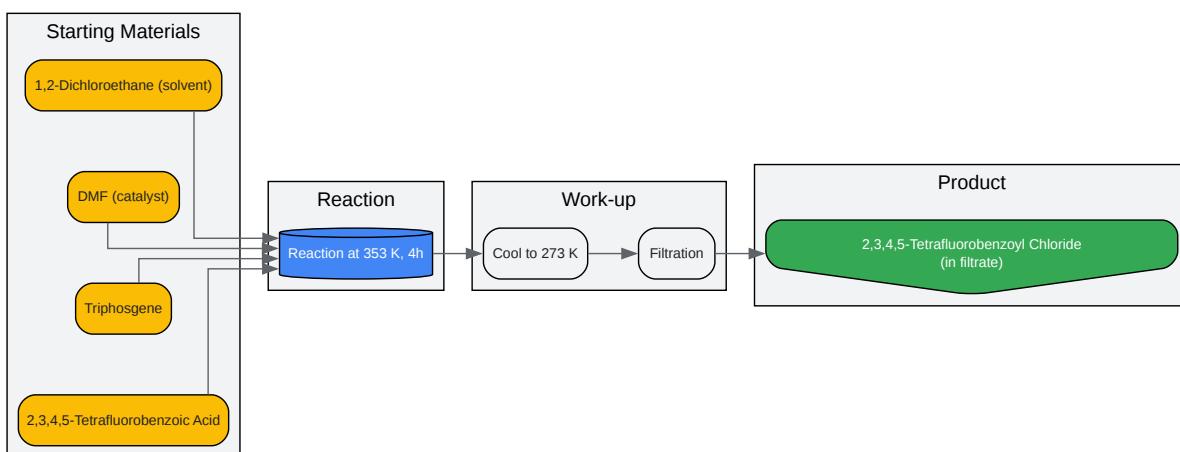
Experimental Protocol using Triphosgene:

A facile and selective method for the preparation of 2,3,4,5-tetrafluorobenzoyl chloride uses triphosgene as a chlorinating agent, which is a safer alternative to phosgene gas.[\[2\]](#)

- A 4-necked round-bottomed flask is equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.
- The flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
- The mixture is heated to 353 K (80 °C).

- A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol % of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.
- The reaction mixture is stirred for an additional 4 hours at the same temperature.
- After cooling to 273 K (0 °C), the mixture is filtered to remove any unreacted triphosgene.
- The resulting product, 2,3,4,5-Tetrafluorobenzoyl chloride, in the filtrate can be analyzed by Gas Chromatography (GC). This method can achieve a yield of up to 95 mol %.[\[2\]](#)

Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

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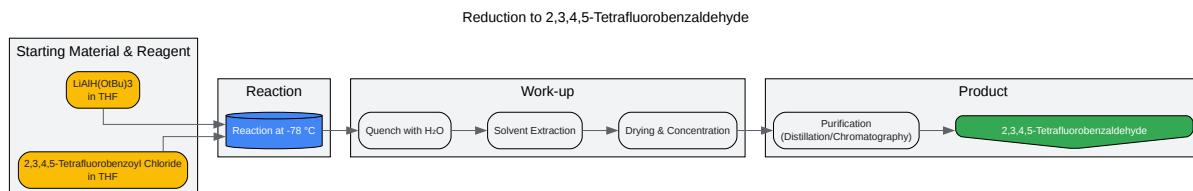
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride Workflow

Reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride to 2,3,4,5-Tetrafluorobenzaldehyde

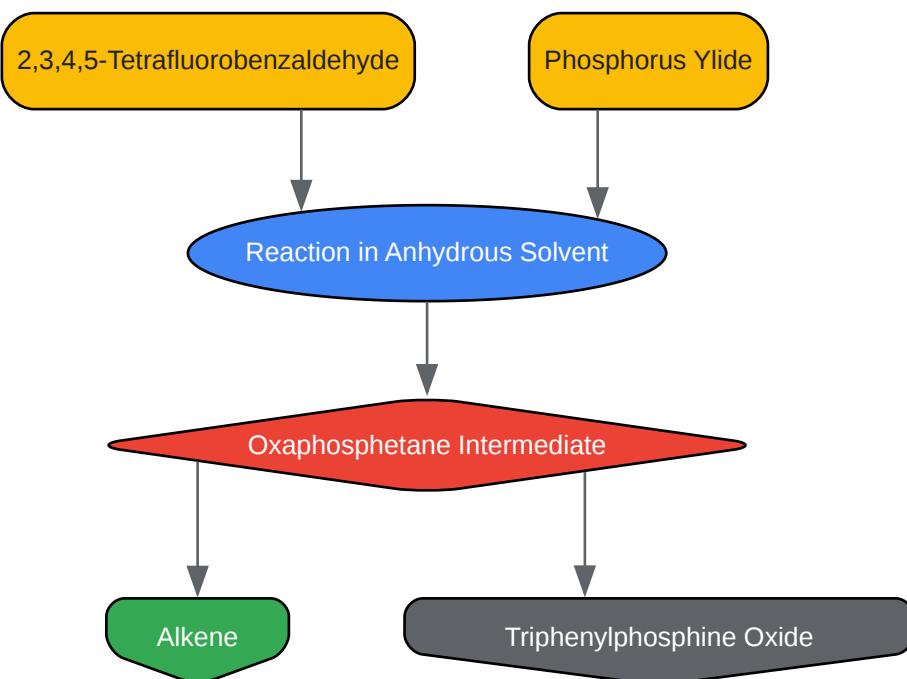
The reduction of the acyl chloride to the aldehyde can be achieved using a mild reducing agent to prevent over-reduction to the corresponding alcohol. Lithium tri-tert-butoxyaluminum hydride ($\text{LiAlH}(\text{OtBu})_3$) is a suitable reagent for this transformation.

General Experimental Protocol:

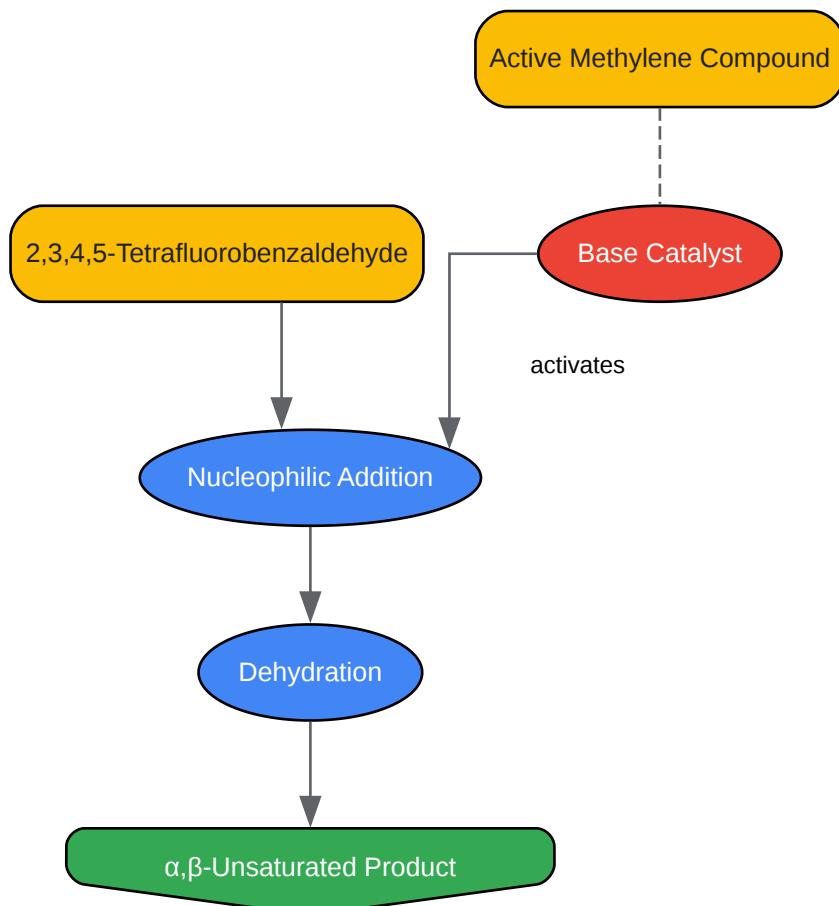
- In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,4,5-Tetrafluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
- In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride in anhydrous THF.
- Slowly add the hydride solution to the stirred solution of the acyl chloride via the dropping funnel, maintaining the temperature at -78 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water or a dilute acid at -78 °C.
- Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to yield **2,3,4,5-Tetrafluorobenzaldehyde**.



Wittig Reaction of 2,3,4,5-Tetrafluorobenzaldehyde



Knoevenagel Condensation of 2,3,4,5-Tetrafluorobenzaldehyde

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